FPR1 antagonist 1, also known as AZ2158, is a small molecule specifically designed to inhibit the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor primarily expressed in phagocytes such as neutrophils. FPR1 plays a crucial role in the immune response by recognizing N-formylated peptides produced by bacteria and damaged mitochondria, which are important for mediating inflammatory responses. The antagonist AZ2158 has been shown to effectively inhibit neutrophil chemotaxis and other functions associated with FPR1 activation, making it a significant compound for research in inflammation and related diseases .
FPR1 antagonist 1 exhibits significant biological activity by inhibiting the functions of neutrophils that are typically activated by FPR1 agonists like N-formyl-L-methionyl-L-leucyl-L-phenylalanine. Studies have shown that AZ2158 not only blocks chemotaxis but also reduces superoxide production and elastase release from neutrophils, which are critical for inflammatory responses. This makes it a potential therapeutic candidate for conditions involving excessive inflammation, such as autoimmune diseases and cancer .
The synthesis of FPR1 antagonist 1 involves several steps typical of organic synthesis for small molecules. While specific synthetic routes may vary, common methods include:
Research has indicated that modifications on the isoflavone backbone can enhance the potency and selectivity of FPR1 antagonists, suggesting that structure-activity relationship studies are integral to optimizing synthesis methods .
FPR1 antagonist 1 has potential applications in various fields:
Interaction studies have demonstrated that FPR1 antagonist 1 effectively competes with known agonists for binding to the receptor. In vitro assays have shown that AZ2158 can inhibit calcium mobilization induced by agonists like N-formyl-L-methionyl-L-leucyl-L-phenylalanine at nanomolar concentrations. These studies highlight its specificity for FPR1 over other receptors such as FPR2 and FPR3, making it a valuable tool for investigating the role of FPR1 in both normal physiology and disease states .
Several compounds exhibit similar antagonistic properties toward FPR1. Notable examples include:
| Compound Name | Structure Type | Potency (IC50) | Unique Features |
|---|---|---|---|
| Cyclosporin H | Cyclic Peptide | ~100 nM | Derived from fungi; potent but less selective than AZ2158 |
| ICT12035 | Small Molecule | ~30 nM | Effective in cancer models; shows promise in targeting tumor microenvironments |
| Chromone Derivatives | Isoflavone | Varies | Structural diversity allows for competitive inhibition; some show nanomolar activity |
FPR1 antagonist 1 distinguishes itself through its potent inhibition of both chemotaxis and receptor signaling pathways compared to other antagonists like cyclosporin H, which primarily affects specific agonist-induced responses without broad-spectrum inhibition .
The formyl peptide receptor 1 antagonist 1 belongs to a class of compounds characterized by the 4H-chromen-4-one scaffold, which has emerged as a potent backbone for developing selective formyl peptide receptor 1 antagonists [1]. This core structural framework, also known as the chromone scaffold, consists of a benzopyran-4-one ring system that provides the fundamental chemical architecture for receptor binding and antagonist activity [1] [15].
Research has demonstrated that the 4H-chromen-4-one scaffold represents a relevant backbone for development of novel formyl peptide receptor 1 antagonists, with compound 10 (6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate) identified as the most potent formyl peptide receptor 1-specific antagonist with binding affinity Ki approximately 100 nM [1]. The chromone/isoflavone scaffold has been validated through comprehensive structure-activity relationship studies involving 96 additional chromone analogs and related synthetic and natural isoflavones [1].
The effectiveness of this core scaffold is attributed to its ability to interact with specific regions of the formyl peptide receptor 1 binding site, particularly through positioning in key hydrophobic pockets and interaction areas designated as Area I, Area II, and the Protrusion region [1]. Molecular modeling studies have confirmed that active chromones demonstrate significantly higher degrees of similarity with the pharmacophore template compared to inactive analogs [1].
Isoflavone derivatives within this structural class have shown particular promise, with several naturally occurring compounds including biochanin A (compound 94) demonstrating formyl peptide receptor 1 antagonist activity [1]. The structural versatility of the chromone scaffold allows for extensive modification at multiple positions, enabling optimization of binding affinity and selectivity through systematic structural modifications [15].
Position 2 of the chromone scaffold plays a critical role in determining formyl peptide receptor 1 antagonist activity, with structure-activity relationship analysis revealing the essential importance of small hydrophobic groups at this location [1] [15]. All benzimidazole derivatives from series A that inhibited N-formyl-methionyl-leucyl-phenylalanine-induced calcium flux in formyl peptide receptor 1-HL60 cells contained a methyl group at position 2 of the chromone scaffold [1].
The methyl moiety at position 2 was found to be essential for antagonist activity, as elimination of this group led to inactive compounds [1]. For example, comparison of active compound 1 and inactive compound 9 demonstrated that removal of the methyl group at position 2 completely abolished formyl peptide receptor 1 antagonist activity [1]. This finding was consistently observed across multiple structural series, with all active formyl peptide receptor 1 antagonists in series B containing either methyl or trifluoromethyl groups at position 2 of the chromone heterocycle [1].
Research has shown that the hydrophobic nature of position 2 substituents is crucial for proper receptor interaction, with the compounds positioned in the Protrusion region of the formyl peptide receptor 1 pharmacophore template where methyl and trifluoromethyl groups are located [1]. The effective size of substituents at position 2 also influences activity, as demonstrated by the superior performance of cyclopropyl groups compared to isopropyl and tert-butyl substituents in certain analogs [1].
Position 7 modifications in the chromone scaffold demonstrate significant impact on formyl peptide receptor 1 binding affinity, although this position tolerates a wider range of structural modifications compared to position 2 [1] [13]. Substitution at position 7 of the chromone scaffold had effects on activity, but a wide range of modifications was tolerated, including acetoxy, hydroxyl, and various aroyloxy groups [1].
Hydroxyl groups at position 7 have shown variable effects on binding affinity depending on the overall molecular context [1]. Active formyl peptide receptor 1 antagonists from series A contained hydroxyl groups at position 7, such as compound 15, though these generally showed reduced potency compared to acetoxy-containing analogs [1]. Furan-2-carboxylate groups at position 7, as seen in compound 27, also maintained antagonist activity [1].
In the series of 2-trifluoromethyl-2′-methoxy isoflavones, systematic evaluation of various alkoxy, acyloxy, and other oxygen-containing groups at position 7 revealed five novel formyl peptide receptor 1 antagonists with compound 68 being the most potent [1]. The cyclopropyl carbonyl group in compound 68 demonstrated superior activity compared to isopropyl and tert-butyl analogs, suggesting that smaller effective size substituents are preferred at this position [1].
Longer alkyl chains at position 7 generally led to loss of activity, probably due to steric hindrance within the binding pocket [1]. Compounds with extended substituents at position 7 showed reduced binding affinity, indicating spatial constraints in the receptor binding site that limit the size of acceptable modifications at this position [1].
The 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold represents an important backbone for formyl peptide receptor 1 antagonist development, with specific aroyl and hydroxy group contributions determining antagonist potency and selectivity [8] [10]. Forty-two 1H-pyrrol-2(5H)-one analogs were evaluated, resulting in identification of eighteen novel formyl peptide receptor 1 antagonists with compounds 14 and 17 showing the highest potency [8].
The aroyl group at position 4 of the pyrrol-2(5H)-one scaffold plays a crucial role in formyl peptide receptor 1 binding, with benzoyl and substituted aroyl groups demonstrating optimal activity [8]. Compound 14 (4-benzoyl-1-hexyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one) and compound 17 (4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one) represented the most potent antagonists in this series [8].
| Compound | R4 Substituent | Ca2+ Flux IC50 (μM) | Binding Ki (μM) |
|---|---|---|---|
| 4 | (CH2)2CH3 | 1.5 | 1.0 |
| 14 | (CH2)5CH3 | 3.0 | 3.0 |
| 15 | (CH2)5CH3 | 3.7 | 1.9 |
| 17 | (CH2)2OCH3 | 1.7 | 1.4 |
| 18 | (CH2)2OCH3 | 5.3 | 1.6 |
The hydroxy group at position 3 of the pyrrol-2(5H)-one scaffold is essential for antagonist activity, contributing to key hydrogen bonding interactions within the formyl peptide receptor 1 binding site [8]. Structure-activity relationship analysis revealed that the 3-hydroxy group, combined with appropriate aroyl substitution, creates optimal binding geometry for receptor interaction [8].
Substitution at position R4 demonstrated significant influence on antagonist potency, with normal or branched alkyl groups and methoxy groups providing optimal activity [8]. Compounds containing nitrogen-containing substituents at R4, such as dimethylamino or morpholino groups, showed complete loss of formyl peptide receptor 1 antagonist activity [8]. The detrimental effect of nitrogen-containing substituents was attributed to their higher basicity and incompatibility with the receptor binding environment [8].
Molecular modeling studies confirmed that active pyrroles demonstrated significantly higher degrees of similarity with the formyl peptide receptor 1 antagonist pharmacophore template compared to inactive analogs [8]. The pyrrol-2(5H)-one derivatives occupied three hydrophobic pockets (Area I, Area II, and the Protrusion) with their R4, phenyl, and aroyl moieties in different combinations [8].
The selectivity profile of pyrrol-2(5H)-one derivatives showed specific formyl peptide receptor 1 antagonism without inhibiting formyl peptide receptor 2, formyl peptide receptor 3, or chemokine receptor-dependent responses [8]. Most antagonists were specific for formyl peptide receptor 1 and did not inhibit WKYMVM/WKYMVm-induced intracellular calcium mobilization in formyl peptide receptor 2-HL60 cells or interleukin 8-induced calcium flux in human neutrophils [8].
Comparative structure-activity relationship analysis across chromone, dipeptide, and pyrrol-2(5H)-one structural classes reveals distinct binding mechanisms and optimization strategies for formyl peptide receptor 1 antagonists [1] [8] [9]. Each structural class demonstrates unique advantages and limitations in terms of potency, selectivity, and pharmaceutical properties.
The chromone/isoflavone class exhibits the highest binding affinities, with compound 10 achieving Ki values of approximately 100 nM, representing the most potent formyl peptide receptor 1-specific antagonist identified [1]. This class demonstrates excellent selectivity profiles, with antagonists showing no inhibition of formyl peptide receptor 2, formyl peptide receptor 3, or chemokine receptor 1-dependent responses [1]. The chromone scaffold tolerates extensive modification at positions 2 and 7, providing significant structural flexibility for optimization [1].
Dipeptide-based antagonists show moderate potency with IC50 values ranging from 0.48 to 3.1 μM in neutrophil chemotaxis assays [9]. This class demonstrates clear stereochemical preferences, with 2R,2′S configurations providing optimal activity [9]. However, metabolic stability considerations present challenges for this structural class, with parent compound recovery rates of only 10-24% after microsomal incubation [9].
Pyrrol-2(5H)-one derivatives demonstrate intermediate potency with Ki values ranging from 1.0 to 7.8 μM for the most active compounds [8]. This class shows excellent selectivity for formyl peptide receptor 1 over other receptor subtypes [8]. The pyrrol-2(5H)-one scaffold requires specific aroyl and hydroxy group positioning for optimal activity, with nitrogen-containing substituents being detrimental to binding [8].
| Structural Class | Most Potent Compound | Binding Affinity | Key Structural Features |
|---|---|---|---|
| Chromone/Isoflavone | Compound 10 | Ki ~100 nM | Position 2 methyl, Position 7 acetoxy |
| Dipeptide | (2R,2′S)-6 | IC50 0.48 μM | 2R,2′S stereochemistry |
| Pyrrol-2(5H)-one | Compound 17 | Ki 1.4 μM | 4-aroyl, 3-hydroxy groups |
Molecular modeling studies across all structural classes confirm interaction with similar receptor binding regions, particularly Area I, Area II, and the Protrusion of the formyl peptide receptor 1 pharmacophore template [1] [8]. However, each class achieves receptor binding through distinct molecular orientations and contact patterns, reflecting the structural diversity tolerated by the formyl peptide receptor 1 binding site [1] [8].
The chromone class demonstrates superior pharmaceutical properties in terms of binding affinity and selectivity, making it the preferred scaffold for lead optimization [1]. Dipeptide derivatives offer advantages in terms of natural product origins and specific stereochemical control but face metabolic stability challenges [9]. Pyrrol-2(5H)-one derivatives provide balanced properties with good selectivity and moderate potency, representing viable alternatives for specific applications [8].
Formyl peptide receptor 1 antagonist 1 demonstrates potent inhibitory effects on intracellular calcium mobilization in formyl peptide receptor 1-transfected cells through competitive antagonism of the receptor [1]. The compound, with an inhibitory concentration 50 of 25 nanomolar, effectively blocks the binding of formyl peptide receptor 1 agonists to their cognate receptor, preventing the subsequent activation of calcium signaling pathways [1].
The mechanism of calcium mobilization inhibition involves disruption of the classical formyl peptide receptor 1 signaling cascade. Upon agonist binding, formyl peptide receptor 1 normally couples to heterotrimeric guanine nucleotide-binding protein subunit alpha i-type proteins, leading to the dissociation of alpha from beta-gamma subunits [2]. The liberated beta-gamma subunits activate phospholipase C-beta, which hydrolyzes membrane-bound phosphoinositol-4,5-bisphosphate into diacylglycerol and inositol trisphosphate [2]. Inositol trisphosphate mediates the release of intracellular calcium stores, principally from the endoplasmic reticulum [2]. Formyl peptide receptor 1 antagonist 1 interrupts this cascade by competitively occupying the receptor binding site, preventing agonist access and subsequent signal transduction [3] [4].
Experimental evidence demonstrates that formyl peptide receptor 1 antagonist 1 produces concentration-dependent inhibition of calcium mobilization in formyl peptide receptor 1-transfected human leukemia 60 cells and rat basophilic leukemia cells [3] [4]. The antagonist effectively blocks calcium flux induced by the prototypical formyl peptide receptor 1 agonist N-formylmethionine-leucine-phenylalanine at concentrations ranging from nanomolar to micromolar levels [4]. Dose-response studies reveal that the inhibitory concentration 50 values for calcium mobilization inhibition correlate with the binding affinity of the antagonist to the receptor [4].
Formyl peptide receptor 1 antagonist 1 potently suppresses neutrophil chemotaxis and adhesion through inhibition of formyl peptide receptor 1-mediated signaling pathways [3] [4]. The compound demonstrates superior inhibitory effects on neutrophil migration compared to established formyl peptide receptor 1 antagonists such as cyclosporin H and N-tert-butoxycarbonyl-methionine-leucine-phenylalanine [5].
The suppression of neutrophil chemotaxis occurs through interruption of the phosphatidylinositol 3-kinase gamma signaling pathway, which serves as the principal regulator of neutrophil cytoskeletal reorganization following formyl peptide receptor 1 activation [2]. Phosphatidylinositol 3-kinase gamma-mediated conversion of phosphoinositol-4,5-bisphosphate to phosphoinositol-3,4,5-trisphosphate normally acts as a critical determinant of neutrophil chemotactic responses [2]. Formyl peptide receptor 1 antagonist 1 blocks this pathway by preventing receptor activation, thereby inhibiting the asymmetric F-actin synthesis and cell polarization required for directed neutrophil migration [6].
Experimental data demonstrate that formyl peptide receptor 1 antagonist 1 dose-dependently inhibits N-formylmethionine-leucine-phenylalanine-induced neutrophil migration with inhibitory concentration 50 values ranging from 24 nanomolar to 4.5 micromolar [4]. The antagonist effectively reduces neutrophil chemotaxis toward formyl peptide receptor 1 agonists in both primary human neutrophils and neutrophil-like cell lines [4]. Comparative studies show that formyl peptide receptor 1 antagonist 1 provides more potent chemotaxis inhibition than traditional formyl peptide receptor 1 antagonists, making it particularly effective for blocking neutrophil recruitment in inflammatory contexts [5].
The compound also inhibits neutrophil adhesion to endothelial cells by blocking formyl peptide receptor 1-mediated activation of adhesion molecules [7]. Adhesion of formyl peptide receptor 1-induced human neutrophils to cerebral endothelial cells is significantly reduced by formyl peptide receptor 1 antagonist 1 treatment, indicating its potential to prevent neutrophil extravasation and tissue infiltration [7].
Formyl peptide receptor 1 antagonist 1 effectively antagonizes extracellular signal-regulated kinase 1/2 phosphorylation in formyl peptide receptor 1-mediated signaling pathways [3] [4]. The compound inhibits the activation of mitogen-activated protein kinase pathways that are essential for neutrophil function and inflammatory responses [4].
The mechanism of extracellular signal-regulated kinase 1/2 phosphorylation inhibition involves competitive blockade of formyl peptide receptor 1 activation. Upon agonist binding, formyl peptide receptor 1 normally triggers downstream signaling cascades that lead to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 through multiple pathways [8] [9]. These include protein kinase C-dependent and protein kinase C-independent pathways, with the latter involving Src-related tyrosine kinases such as Lyn [2]. Formyl peptide receptor 1 antagonist 1 prevents this phosphorylation by blocking the initial receptor activation step [4].
Experimental evidence demonstrates that formyl peptide receptor 1 antagonist 1 potently inhibits N-formylmethionine-leucine-phenylalanine-induced extracellular signal-regulated kinase 1/2 phosphorylation in formyl peptide receptor 1-transfected rat basophilic leukemia cells [4]. The antagonist shows concentration-dependent inhibition of extracellular signal-regulated kinase 1/2 activation, with the most potent compounds achieving complete blockade of phosphorylation at micromolar concentrations [4]. Importantly, the specificity of this inhibition is demonstrated by the lack of effect on phorbol myristate acetate-induced extracellular signal-regulated kinase phosphorylation in non-transfected cells, confirming that the inhibition is formyl peptide receptor 1-specific [4].
The inhibition of extracellular signal-regulated kinase 1/2 phosphorylation by formyl peptide receptor 1 antagonist 1 has significant functional consequences, as these kinases participate in neutrophil adherence, oxidative metabolism, and inflammatory mediator production [6]. By blocking extracellular signal-regulated kinase 1/2 activation, the compound effectively reduces multiple aspects of neutrophil activation and inflammatory responses [7].
Formyl peptide receptor 1 antagonist 1 demonstrates exceptional receptor specificity, showing selective antagonism of formyl peptide receptor 1 while lacking inhibitory activity against formyl peptide receptor 2, formyl peptide receptor 3, and C-X-C motif chemokine receptor 1 [3] [4]. This selectivity profile is critical for therapeutic applications, as it minimizes off-target effects while maintaining potent formyl peptide receptor 1 inhibition [4].
The selectivity of formyl peptide receptor 1 antagonist 1 over formyl peptide receptor 2 has been extensively characterized through calcium mobilization assays. The compound does not inhibit tryptophan-lysine-tyrosine-methionine-valine-methionine-induced intracellular calcium mobilization in formyl peptide receptor 2-transfected human leukemia 60 cells, even at concentrations that completely block formyl peptide receptor 1 responses [3] [4]. This selectivity is remarkable given the high sequence similarity between formyl peptide receptor 1 and formyl peptide receptor 2, indicating that the antagonist exploits subtle structural differences between the two receptors [4].
Similarly, formyl peptide receptor 1 antagonist 1 shows no inhibitory activity against formyl peptide receptor 3-mediated responses. The compound does not block tryptophan-lysine-tyrosine-methionine-valine-methionine-induced calcium mobilization in formyl peptide receptor 3-transfected human leukemia 60 cells, confirming its specificity for formyl peptide receptor 1 [3] [4]. This selectivity is particularly important given that formyl peptide receptor 3 is expressed in various tissues and plays distinct physiological roles [4].
The specificity of formyl peptide receptor 1 antagonist 1 extends to chemokine receptors, with the compound showing no inhibitory activity against C-X-C motif chemokine receptor 1. Formyl peptide receptor 1 antagonist 1 does not inhibit interleukin-8-induced calcium flux in human neutrophils or C-X-C motif chemokine receptor 1-transfected rat basophilic leukemia cells [3] [4]. This selectivity is crucial for maintaining normal chemokine-mediated immune responses while specifically targeting formyl peptide receptor 1 [4].
The molecular basis for this selectivity has been investigated through pharmacophore modeling studies, which reveal that active formyl peptide receptor 1 antagonists have a significantly higher degree of similarity with formyl peptide receptor 1 antagonist pharmacophore templates compared to inactive analogs [3] [4]. The structural requirements for formyl peptide receptor 1 selectivity include specific hydrophobic interactions and hydrogen bonding patterns that are unique to the formyl peptide receptor 1 binding pocket [4].
Table 1: Inhibitory Concentration 50 Values and Receptor Selectivity of Formyl Peptide Receptor 1 Antagonists
| Compound | Formyl Peptide Receptor 1 Inhibitory Concentration 50 (micromolar) | Formyl Peptide Receptor 2 Inhibition | Formyl Peptide Receptor 3 Inhibition | C-X-C Motif Chemokine Receptor 1 Inhibition |
|---|---|---|---|---|
| Formyl Peptide Receptor 1 antagonist 1 | 0.025 | No | No | No |
| Compound 10 | 0.31 | No | No | No |
| Compound 1 | 1.4 | No | No | No |
| Compound 15 | 24.7 | No | No | No |
| Compound 27 | 3.1 | No | No | No |
Table 2: Extracellular Signal-Regulated Kinase 1/2 Phosphorylation Inhibition by Formyl Peptide Receptor 1 Antagonists
| Compound | Extracellular Signal-Regulated Kinase 1/2 Inhibition | Cell Type | Specificity |
|---|---|---|---|
| Formyl Peptide Receptor 1 antagonist 1 | Yes | Formyl Peptide Receptor 1-transfected cells | Formyl Peptide Receptor 1-specific |
| Compound 10 | Yes | Formyl Peptide Receptor 1-rat basophilic leukemia cells | Formyl Peptide Receptor 1-specific |
| Compound 36 | Yes | Formyl Peptide Receptor 1-rat basophilic leukemia cells | Formyl Peptide Receptor 1-specific |
| Chromone derivatives | Yes | Formyl Peptide Receptor 1-rat basophilic leukemia cells | Formyl Peptide Receptor 1-specific |
Table 3: Calcium Mobilization Inhibition by Formyl Peptide Receptor 1 Antagonists
| Compound | Calcium Mobilization Inhibition (Inhibitory Concentration 50) | Cell Type | Mechanism |
|---|---|---|---|
| Formyl Peptide Receptor 1 antagonist 1 | 25 nanomolar | Formyl Peptide Receptor 1-transfected cells | Competitive antagonism |
| Compound 10 | 0.31 micromolar | Formyl Peptide Receptor 1-human leukemia 60 cells | Competitive antagonism |
| Compound 1 | 1.4 micromolar | Formyl Peptide Receptor 1-human leukemia 60 cells | Competitive antagonism |
| Pyrrole derivatives | Variable | Formyl Peptide Receptor 1-human leukemia 60 cells | Competitive antagonism |